Liptracker-Green

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

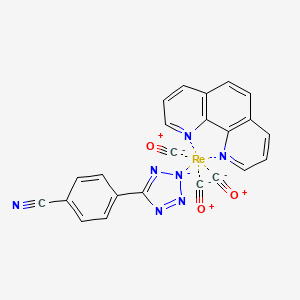

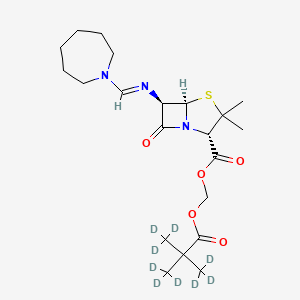

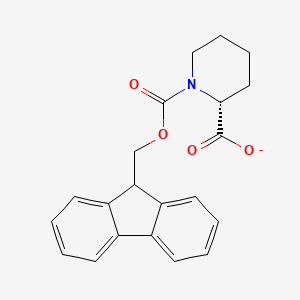

Liptracker-Green is synthesized through a series of chemical reactions involving rhenium tricarbonyl complexes. The synthetic route typically involves the coordination of rhenium tricarbonyl with 1,10-phenanthroline and a ligand (L). The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the desired complex . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with scaled-up reaction conditions to produce larger quantities.

Chemical Reactions Analysis

Liptracker-Green undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically achieved using reducing agents.

Substitution: Replacement of one ligand in the complex with another, which can be influenced by the nature of the ligands and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction and conditions but generally involve modified rhenium complexes .

Scientific Research Applications

Liptracker-Green has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study lipid localization and dynamics in various chemical environments.

Biology: Employed in cell biology to label and visualize lipid droplets and other lipid-rich compartments in live and fixed cells.

Industry: Utilized in industrial research for developing new fluorescent probes and imaging techniques.

Mechanism of Action

Liptracker-Green exerts its effects by localizing to polar lipids within cells. The compound’s fluorogenic properties allow it to emit fluorescence when bound to these lipids, making it an effective tool for imaging and studying lipid distribution. The molecular targets include lipid droplets and other high lipid-content compartments, and the pathways involved are related to lipid metabolism and storage .

Comparison with Similar Compounds

Liptracker-Green is unique in its ability to specifically target and label polar lipids with high fluorescence efficiency. Similar compounds include other rhenium tricarbonyl complexes and fluorogenic probes used for lipid imaging. this compound stands out due to its cell permeability and strong fluorescence signal, making it a preferred choice for many researchers .

Similar compounds include:

Nile Red: Another fluorescent dye used for lipid staining.

BODIPY: A family of fluorescent dyes with applications in lipid imaging.

Rhodamine: A fluorescent dye used in various biological staining applications.

Properties

Molecular Formula |

C23H12N7O3Re- |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile |

InChI |

InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |

InChI Key |

XYAFBLODGIJRTP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)

![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)

![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)